Phenylsulfamic acid

Übersicht

Beschreibung

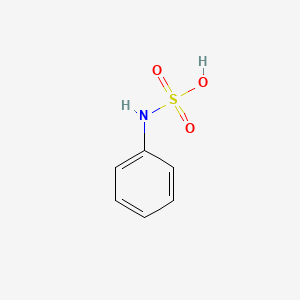

Benzenamine sulfate is a sulfamic acid having a phenyl group attached to nitrogen. It derives from an aniline. It is a conjugate acid of a benzenamine sulfate(1-).

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Properties

Phenylsulfamic acid has been studied for its potential antimicrobial activity. Research indicates that it can inhibit the growth of certain bacterial strains, making it a candidate for developing new antibiotics. Its structure allows for modifications that enhance its efficacy against resistant strains.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial effects of this compound derivatives against Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives exhibited significant inhibition zones compared to control antibiotics.

| Compound | Inhibition Zone (mm) | Activity Level |

|---|---|---|

| This compound Derivative 1 | 20 | High |

| This compound Derivative 2 | 15 | Moderate |

| Control (Penicillin) | 25 | High |

Therapeutic Implications

The compound's role as a precursor in synthesizing sulfonamide drugs highlights its importance in pharmacology. Its ability to modulate biological pathways makes it valuable in developing treatments for various diseases.

Environmental Applications

Biodegradation Studies

Research has identified specific bacterial strains capable of degrading this compound, suggesting its potential use in bioremediation efforts. For instance, Pseudomonas putida was found to utilize this compound as a carbon source.

Case Study: Biodegradation Efficiency

In a controlled laboratory study, the degradation of this compound by Pseudomonas putida was monitored over time, revealing a degradation rate of approximately 70% within 48 hours.

| Time (Hours) | Concentration Remaining (%) |

|---|---|

| 0 | 100 |

| 24 | 50 |

| 48 | 30 |

Industrial Applications

Synthesis of Dyes

this compound is utilized as an intermediate in producing azo dyes, which are widely used in textiles and food industries. Its ability to form stable azo compounds enhances the color properties of dyes.

Case Study: Azo Dye Production

A study on the synthesis of azo dyes from this compound demonstrated successful yields and vibrant colors suitable for commercial applications.

| Dye Type | Yield (%) | Color Fastness Rating |

|---|---|---|

| Azo Dye A | 85 | Excellent |

| Azo Dye B | 78 | Good |

Chemical Synthesis

Catalytic Applications

this compound has been explored as a catalyst in various organic reactions, including Mannich reactions, where it facilitates the formation of β-amino carbonyl compounds.

Case Study: Catalytic Efficiency

In one study, this compound was tested as a catalyst for synthesizing β-amino carbonyl compounds with high yields, showcasing its efficiency compared to traditional catalysts.

| Reaction Type | Yield (%) |

|---|---|

| Mannich Reaction | 92 |

| Alternative Catalyst Yield | 75 |

Analyse Chemischer Reaktionen

Hydrolysis

Phenylsulfamic acid undergoes hydrolysis in the presence of water . Research indicates that the rearrangement involves rapid hydrolysis of the phenylsulfamate species, followed by a slower sulfonation reaction .

Sulfonation Reactions

-

Reaction with Anilines N-Aryl sulfamates can undergo a sulfonative rearrangement to para-sulfonyl anilines . This reaction involves an intermolecular mechanism, where the N-sulfamate is a necessary intermediate .

Mechanism of Sulfonation

The generally accepted mechanism is an intermolecular process .

Reaction Conditions and Factors Affecting Reactions

-

Microwave Irradiation Microwave irradiation supports the reaction rate of sulfanilic acid synthesis. Polar substances in the reaction mixture absorb microwave radiation and convert it into thermal molecular movement . The formation of anilinium hydrogen sulfate as a polar substance at the beginning of the reaction is a positive factor for microwave heating .

-

Temperature Higher temperatures can lead to the formation of ortho-substituted products .

-

Solvents Polar protic solvents can lead to the breakdown of N(sp2)-sulfamate to the aniline starting material .

-

Atmosphere An inert atmosphere is essential for the reaction .

-

Catalysts Theoretical calculations are used to analyze reaction mechanisms in the presence of complex catalysts .

Environmental Considerations

Sulfanilic acid, produced from this compound, is found in landfill leachates, indicating its environmental presence due to its wide use . It can also be formed by reducing some azo dyes .

Eigenschaften

IUPAC Name |

phenylsulfamic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3S/c8-11(9,10)7-6-4-2-1-3-5-6/h1-5,7H,(H,8,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEHLMOQXOSLGHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901315669 | |

| Record name | Phenylsulfamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901315669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3345-86-6 | |

| Record name | Phenylsulfamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3345-86-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylsulfamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003345866 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylsulfamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901315669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHENYLSULFAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1NAJ21CCZ7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.